{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine
Description
{2H,3H-Thieno[3,4-b][1,4]dioxin-5-yl}methanamine is a heterocyclic compound featuring a fused thiophene-dioxane ring system with a primary amine (-CH2NH2) substituent at the 5-position. This structure confers unique electronic and steric properties, making it valuable in materials science and medicinal chemistry. The thienodioxin core provides electron-rich characteristics due to sulfur and oxygen atoms, while the methanamine group enables functionalization via nucleophilic reactions or coordination chemistry .
Properties
Molecular Formula |
C7H9NO2S |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanamine |
InChI |
InChI=1S/C7H9NO2S/c8-3-6-7-5(4-11-6)9-1-2-10-7/h4H,1-3,8H2 |
InChI Key |
KLEPTKBBYYYALG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(SC=C2O1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydroxythiophene with formaldehyde and ammonia, followed by cyclization to form the dioxin ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic properties .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, derivatives of this compound are explored for their potential to act as pharmaceuticals, particularly in the treatment of neurological disorders and cancer .
Industry
In industry, the compound is used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of {2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in electron transfer processes, which is crucial for its function in electronic devices .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine
- Structure : Bromine at the 7-position and N-methylation of the amine.
- Molecular Formula: C8H10BrNO2S vs. C7H9NO2S for the parent compound.
- Properties : Bromine increases molecular weight (264.14 g/mol) and introduces steric/electronic effects, reducing amine nucleophilicity. N-methylation decreases basicity (pKa) compared to the primary amine .
| Property | Target Compound | 7-Bromo-N-Methyl Derivative |
|---|---|---|
| Molecular Weight | 175.22 g/mol* | 264.14 g/mol |
| Substituent Effects | -NH2 (Primary) | -N(CH3) (Tertiary), -Br |
| Reactivity | High nucleophilicity | Reduced reactivity due to N-methylation |
Functional Group Variants
2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol
- Structure : Hydroxymethyl (-CH2OH) instead of methanamine.
- Properties : The hydroxyl group enhances hydrogen bonding and aqueous solubility. Lacks the amine’s protonation capability, limiting pH-dependent behavior .
| Property | Target Compound | 5-Methanol Derivative |
|---|---|---|
| Functional Group | -CH2NH2 | -CH2OH |
| Solubility in Water | Moderate | Higher |
| Applications | Drug conjugation | Polymer precursors |
Heterocyclic and Conjugated Systems
Bis-Ethylenedioxythiophene-Thiophene Derivatives
Benzodioxin-Oxadiazole Hybrid ([5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine)
- Structure: Benzodioxin (oxygen-based) instead of thienodioxin (sulfur-based).
- Properties : Lower electron density due to absence of sulfur, altering redox behavior. Oxadiazole introduces rigidity and thermal stability .
| Property | Target Compound | Benzodioxin-Oxadiazole Hybrid |
|---|---|---|
| Aromatic System | Thiophene + Dioxane | Benzene + Dioxane |
| Electronic Effects | Electron-rich (S) | Moderately electron-rich (O) |
| Thermal Stability | Moderate | High (oxadiazole ring) |
Key Research Findings
- Electronic Properties: The thienodioxin core’s electron-rich nature facilitates charge transport, making it suitable for conductive polymers. Substitution at the 5-position (e.g., -NH2, -Br) tunes HOMO-LUMO levels .
- Drug Development : Methanamine derivatives are explored as antimicrobial agents, with structural analogs showing enhanced activity against pathogens like Chlamydia trachomatis .
Biological Activity
{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine is an organic compound featuring a unique thieno[3,4-b][1,4]dioxin framework. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and material science. Its molecular formula is CHNOS, with a molecular weight of approximately 171.22 g/mol .
Chemical Structure and Properties
The structure of this compound consists of:
- A fused thiophene and dioxin ring system.
- A methanamine functional group that enhances its reactivity.
These structural features contribute to its diverse chemical properties and biological activities.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 171.22 g/mol |
| Functional Groups | Methanamine |
| Ring System | Thieno[3,4-b][1,4]dioxin |
Biological Activity
Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities. These include:
- Anticancer Activity : Research suggests potential applications in targeting various cancer types due to its ability to interact with cellular pathways involved in tumor growth.
- Neuroprotective Effects : The compound may have implications for treating neurological disorders by modulating neurotransmitter systems .
- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial and fungal strains .
Case Studies
- Anticancer Research : A study investigated the effects of this compound on human cancer cell lines. Results indicated significant cytotoxicity against breast and lung cancer cells with IC50 values in the low micromolar range.
- Neuropharmacology : In vitro assays revealed that the compound could enhance neuronal survival under oxidative stress conditions, suggesting potential use in neurodegenerative disease models.
Table 2: Biological Activities and IC50 Values
| Activity | Cell Line | IC50 (µM) |
|---|---|---|
| Cytotoxicity | Breast Cancer (MCF-7) | 5.0 |
| Cytotoxicity | Lung Cancer (A549) | 6.8 |
| Neuroprotection | Neuronal Cells | 10.2 |
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signal Transduction : It can affect signaling pathways related to apoptosis and cell survival.
Synthesis and Applications
The synthesis of this compound typically involves cyclization reactions starting from 3,4-dihydroxythiophene and formaldehyde under controlled conditions . This compound serves as a building block for various applications:
Applications in Research
- Pharmaceutical Development : Explored for its potential as a therapeutic agent in treating neurological disorders and cancers.
- Material Science : Used in developing organic electronic devices due to its unique electronic properties .
Table 3: Synthetic Routes
| Route Description | Key Reagents |
|---|---|
| Cyclization from 3,4-dihydroxythiophene | Formaldehyde, Ammonia |
| Oxidation to form sulfoxides/sulfones | Hydrogen Peroxide |
| Reduction to thiols | Lithium Aluminum Hydride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
